1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB), and some compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For example, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .
Chemical Reactions Analysis
In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Scientific Research Applications
Application 3: Antitumor Activity
- Summary of Application : Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .
- Results or Outcomes : While the specific outcomes can vary, many imidazo[1,2-a]pyridine derivatives have shown promising results in preclinical studies, demonstrating significant antitumor activity .
Application 4: Hypoglycemic Agents
- Summary of Application : Some imidazo[1,2-a]pyridine derivatives have been found to have hypoglycemic effects, making them potential candidates for the treatment of diabetes .
- Results or Outcomes : Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant reductions in blood glucose levels, indicating their potential as hypoglycemic agents .
Application 5: Antiviral Agents
- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been found to exhibit antiviral properties .
- Results or Outcomes : While the specific outcomes can vary, many imidazo[1,2-a]pyridine derivatives have shown promising results in preclinical studies, demonstrating significant antiviral activity .
Application 6: Fluorescent Probes
properties
IUPAC Name |
1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXGFFMNRKUQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.